

Commercial Availability and Synthetic Pathways of 1-(4-Isopropoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Isopropoxyphenyl)methanamine

Cat. No.: B1302794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is a primary amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a substituted phenyl ring, makes it a valuable synthon for the preparation of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the commercial availability of **1-(4-Isopropoxyphenyl)methanamine**, its physicochemical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

1-(4-Isopropoxyphenyl)methanamine (CAS No. 21244-34-8) is readily available from several chemical suppliers. The purity levels are generally high, suitable for research and development purposes. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.

Supplier	Catalog Number	Purity	Available Quantities
ChemScene	CS-0116578	≥96%	1g, 5g
Santa Cruz Biotechnology	sc-269931	-	Contact for details
CP Lab Safety	-	98%	25g
Guidechem	-	-	Contact for details

Physicochemical Properties

Property	Value
CAS Number	21244-34-8
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Appearance	-
Boiling Point	-
Melting Point	-
Solubility	-
SMILES	CC(C)OC1=CC=C(C=C1)CN
InChI	InChI=1S/C ₁₀ H ₁₅ NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3

Note: Some physical properties like boiling and melting points are not consistently reported by all suppliers. Researchers should refer to the supplier's specific documentation for the most accurate information.

Synthesis of 1-(4-Isopropoxypyhenyl)methanamine

The most common and efficient method for the synthesis of **1-(4-Isopropoxyphenyl)methanamine** is the reductive amination of 4-isopropoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its reduction to the desired primary amine.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a laboratory-scale synthesis of **1-(4-Isopropoxyphenyl)methanamine** via reductive amination of 4-isopropoxybenzaldehyde using sodium borohydride as the reducing agent.

Materials:

- 4-Isopropoxybenzaldehyde
- Methanol (MeOH)
- Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)
- Sodium borohydride (NaBH₄)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

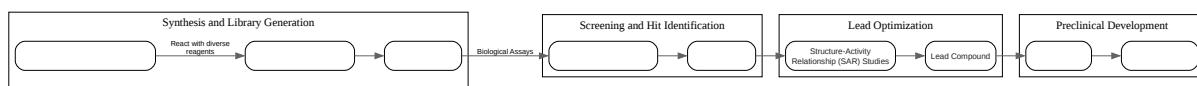
Procedure:

- **Imine Formation:**
 - In a round-bottom flask, dissolve 4-isopropoxybenzaldehyde (1.0 equivalent) in methanol (5-10 mL per gram of aldehyde).
 - To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) or a concentrated aqueous solution of ammonium hydroxide (excess).
 - Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction of the Imine:**
 - Cool the reaction mixture to 0-5 °C using an ice bath.
 - Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the disappearance of the imine intermediate by TLC.
- **Work-up and Isolation:**
 - Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of distilled water.
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.

- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
- Extract the aqueous layer two more times with the organic solvent.
- Combine all the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **1-(4-Isopropoxyphenyl)methanamine**.

- Purification:
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **1-(4-Isopropoxyphenyl)methanamine**.

Safety Precautions


- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
- Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled with care.
- Organic solvents are flammable and should be kept away from ignition sources.

Applications in Drug Discovery and Development

1-(4-Isopropoxyphenyl)methanamine is a valuable building block for the synthesis of various biologically active compounds. The isopropoxy group can modulate the lipophilicity and metabolic stability of a molecule, while the primary amine serves as a key functional handle for further chemical modifications. It can be incorporated into scaffolds targeting a wide range of biological targets.

While specific signaling pathways directly modulated by **1-(4-Isopropoxyphenyl)methanamine** itself are not extensively documented in publicly available literature, its role as a precursor in the synthesis of compounds with defined biological activities is more established. For instance, substituted benzylamines are common motifs in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The general workflow for utilizing a building block like **1-(4-Isopropoxyphenyl)methanamine** in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **1-(4-Isopropoxyphenyl)methanamine**.

Conclusion

1-(4-Isopropoxyphenyl)methanamine is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery. The straightforward synthesis via reductive amination allows for its efficient production in the laboratory. Researchers and drug development professionals can leverage this compound as a key starting material for the generation of novel chemical entities with diverse pharmacological profiles. Further exploration of its incorporation into various molecular scaffolds is warranted to uncover new therapeutic agents.

- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of 1-(4-Isopropoxyphenyl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302794#commercial-availability-of-1-4-isopropoxyphenyl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com